ethyl 3-(4-bromophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
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Overview
Description
Ethyl 3-(4-bromophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with a unique structure that includes a bromophenyl group, a thioxo group, and a benzoxadiazocine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in the synthesis include bromine, ethyl esters, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution of the bromine atom can result in various substituted derivatives .
Scientific Research Applications
Ethyl 3-(4-bromophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases
Mechanism of Action
The mechanism of action of ethyl 3-(4-bromophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 3-(4-bromophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(4-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate: Similar structure but with a fluorine atom instead of bromine
These comparisons highlight the uniqueness of the bromine atom in the compound, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C20H19BrN2O3S |
---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
ethyl 10-(4-bromophenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylate |
InChI |
InChI=1S/C20H19BrN2O3S/c1-3-25-18(24)16-17-14-6-4-5-7-15(14)26-20(16,2)23(19(27)22-17)13-10-8-12(21)9-11-13/h4-11,16-17H,3H2,1-2H3,(H,22,27) |
InChI Key |
QTWUNHAZAMFXIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2C3=CC=CC=C3OC1(N(C(=S)N2)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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